Demonstrated Potency in a Biochemical FabK Inhibition Assay
A derivative incorporating the (4-bromophenyl)-1H-imidazol-2-yl core, specifically 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea, exhibits potent and selective inhibition of the C. difficile FabK enzyme. Its IC50 of 0.5-1.0 µM translates to whole-cell antibacterial activity in the low micromolar range. Further optimization of the linker and tail groups, while preserving this core, yielded compounds with 5- to 10-fold improved potency (IC50 = 0.10 to 0.24 µM) [1].
| Evidence Dimension | Enzyme Inhibition (IC50) against C. difficile FabK |
|---|---|
| Target Compound Data | IC50 = 0.5 to 1.0 µM for a derivative bearing the target core structure. |
| Comparator Or Baseline | Optimized derivatives of the same series: IC50 = 0.10 to 0.24 µM. |
| Quantified Difference | 5- to 10-fold improvement in biochemical potency for optimized analogs. |
| Conditions | In vitro enzymatic assay against recombinant CdFabK. |
Why This Matters
This establishes the (4-bromophenyl)-1H-imidazol-2-yl scaffold as a validated and optimizable starting point for developing potent anti-C. difficile agents, unlike other imidazole isomers which lack this specific activity profile.
- [1] Norseeda, K., et al. (2023). Synthesis and evaluation of phenylimidazole FabK inhibitors as new Anti-C. Difficile agents. Bioorganic & Medicinal Chemistry, 88-89, 117330. DOI: 10.1016/j.bmc.2023.117330. View Source
